molecular formula C11H9FN2O B2820878 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one CAS No. 1252134-65-8

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

Cat. No.: B2820878
CAS No.: 1252134-65-8
M. Wt: 204.204
InChI Key: ARDRWKWZOOROLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is a heterocyclic compound with a quinazolinone core structure This compound is characterized by the presence of a cyclopropyl group at the 2-position and a fluorine atom at the 6-position of the quinazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-6-fluoroaniline with formamide or formic acid derivatives, followed by cyclization to form the quinazolinone ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further explored for their chemical and biological properties.

Scientific Research Applications

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one include other quinazolinone derivatives with different substituents at the 2- and 6-positions, such as:

  • 2-Methyl-6-fluoroquinazolin-4(3H)-one
  • 2-Cyclopropyl-6-chloroquinazolin-4(3H)-one
  • 2-Cyclopropyl-6-methoxyquinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-6-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDRWKWZOOROLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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